molecular formula C12H17NO3S B2540757 tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate CAS No. 2503203-93-6

tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate

Cat. No.: B2540757
CAS No.: 2503203-93-6
M. Wt: 255.33
InChI Key: SUKHPUYRZPULNU-UHFFFAOYSA-N
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Description

Tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • One-Pot Synthesis Techniques : Researchers have developed one-pot synthesis methods for creating 2-Amino-4H-pyrans, which are important for their biological activity and as intermediates in organic synthesis. These methods provide efficient pathways to synthesize derivatives including Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate, highlighting the compound's relevance in synthetic chemistry (Zonouzi, Kazemi, & Nezamabadi, 2006).

  • Reactivity with Halides and Nitrites : New methods have been developed for synthesizing halo-substituted and nitro-substituted pyrazolo[5,1-c][1,2,4]triazines. These studies involve reactions with Tert-butyl nitrite, showcasing the compound's utility in creating novel derivatives with potential biological activities (Ivanov et al., 2017).

Applications in Organic Synthesis

  • Fluoroalkyl-Substituted Pyrazoles : The synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids from tert-butyl 3-(methylamino)but-2-enoate demonstrates the compound's role in producing fluorinated pyrazoles on a multigram scale. These fluorinated derivatives have significant importance in medicinal chemistry and material science (Iminov et al., 2015).

  • Microwave-Assisted Synthesis : The utility of Tert-butyl isocyanide in Ugi reactions for the microwave-assisted preparation of 5,6-Dihydropyrazolo[1,5-a]pyrazine-4,7-diones indicates the compound's versatility as a reagent for creating complex heterocyclic structures, useful in the development of new pharmaceuticals (Nikulnikov et al., 2009).

Novel Synthetic Pathways

  • Anionic Cascade Recyclization : Research into the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine and triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems highlights the compound's role in generating new heterocyclic systems with potential application in drug discovery and development (Ivanov, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)10-9(13)7-6-15-5-4-8(7)17-10/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKHPUYRZPULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(S1)CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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